molecular formula C9H14ClN B13328721 (3-Ethylphenyl)methanamine hydrochloride

(3-Ethylphenyl)methanamine hydrochloride

Cat. No.: B13328721
M. Wt: 171.67 g/mol
InChI Key: HTZOGMBRKCPHSZ-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)methanamine hydrochloride: is an organic compound with the molecular formula C9H13N·HCl. It is a derivative of methanamine, where the amine group is attached to a benzene ring substituted with an ethyl group at the meta position. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylphenyl)methanamine hydrochloride typically involves the reaction of 3-ethylbenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (3-Ethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

Chemistry: (3-Ethylphenyl)methanamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives are investigated for their therapeutic properties and potential use in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its role as an intermediate in chemical manufacturing processes makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)methanamine hydrochloride involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • (3-Methylphenyl)methanamine hydrochloride
  • (3-Propylphenyl)methanamine hydrochloride
  • (3-Isopropylphenyl)methanamine hydrochloride

Comparison: (3-Ethylphenyl)methanamine hydrochloride is unique due to the presence of the ethyl group at the meta position on the benzene ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

(3-ethylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-2-8-4-3-5-9(6-8)7-10;/h3-6H,2,7,10H2,1H3;1H

InChI Key

HTZOGMBRKCPHSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CN.Cl

Origin of Product

United States

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